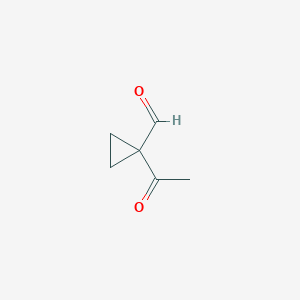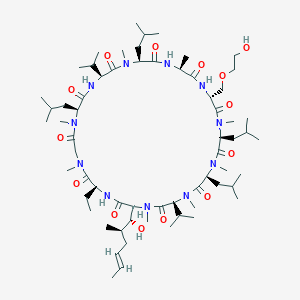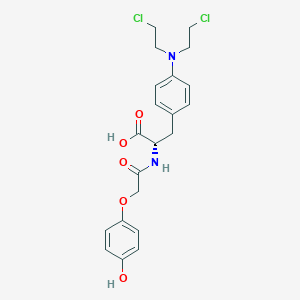
MelPO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melanin is a naturally occurring pigment that is responsible for skin, hair, and eye color in humans. Melanin is also present in other organisms, including animals, plants, and microorganisms. Melanin has been the subject of extensive research due to its role in many physiological processes, including protection against UV radiation, regulation of body temperature, and the immune response. Melanin-based materials have also been studied for their potential use in a variety of applications, including biomedical imaging, drug delivery, and tissue engineering. One such material is MelPO, which is a melanin-like polymer synthesized using a biomimetic approach.
作用機序
The mechanism of action of MelPO is not fully understood, but it is believed to be related to its ability to bind to and absorb light. MelPO has been shown to have strong absorbance in the near-infrared region, which makes it an excellent contrast agent for imaging applications. MelPO may also interact with biological molecules, such as proteins and nucleic acids, which could contribute to its biological activity.
生化学的および生理学的効果
MelPO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MelPO can inhibit the growth of cancer cells and bacteria. MelPO has also been shown to have antioxidant activity, which could be beneficial in preventing oxidative damage in cells. In vivo studies have shown that MelPO can be used as a contrast agent for imaging applications, and that it has low toxicity and biocompatibility.
実験室実験の利点と制限
MelPO has several advantages for use in lab experiments. It is easy to synthesize using a biomimetic approach, and it has excellent optical properties for imaging applications. MelPO is also biocompatible and has low toxicity, which makes it suitable for use in biological systems. However, MelPO has some limitations. It is sensitive to pH and temperature, which could affect its stability in biological systems. MelPO is also prone to aggregation, which could affect its biological activity.
将来の方向性
There are several future directions for research on MelPO. One area of research is the development of MelPO-based materials for tissue engineering applications. MelPO has been shown to have excellent biocompatibility, which makes it a promising material for use in tissue engineering. Another area of research is the development of MelPO-based contrast agents for imaging applications. MelPO has excellent optical properties, which could make it a valuable tool for biomedical imaging. Finally, research could focus on the development of MelPO-based drug delivery systems. MelPO can be loaded with drugs and targeted to specific tissues, which could improve the efficacy of drug therapies.
合成法
MelPO is synthesized using a biomimetic approach, which involves the oxidation of the amino acid tyrosine to form a melanin-like polymer. The synthesis process involves the use of oxidizing agents, such as hydrogen peroxide or ammonium persulfate, and the addition of a catalyst, such as FeCl3 or CuSO4. The resulting MelPO is a dark brown powder that is soluble in water and organic solvents.
科学的研究の応用
MelPO has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is in biomedical imaging. MelPO has been shown to have excellent optical properties, including strong absorbance in the near-infrared region, which makes it an excellent contrast agent for imaging applications. MelPO has also been studied for its potential use in drug delivery. The polymer can be loaded with drugs and targeted to specific tissues using functionalization with targeting ligands.
特性
CAS番号 |
131089-09-3 |
|---|---|
製品名 |
MelPO |
分子式 |
C21H24Cl2N2O5 |
分子量 |
455.3 g/mol |
IUPAC名 |
(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[[2-(4-hydroxyphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H24Cl2N2O5/c22-9-11-25(12-10-23)16-3-1-15(2-4-16)13-19(21(28)29)24-20(27)14-30-18-7-5-17(26)6-8-18/h1-8,19,26H,9-14H2,(H,24,27)(H,28,29)/t19-/m0/s1 |
InChIキー |
ZVHIURZYHWNOKI-IBGZPJMESA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
その他のCAS番号 |
131089-09-3 |
同義語 |
melphalan-N-4-hydroxyphenoxyacetamide MelPO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



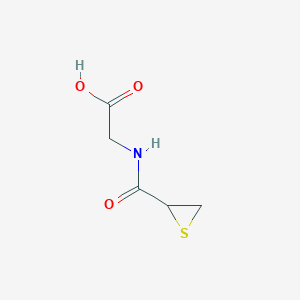
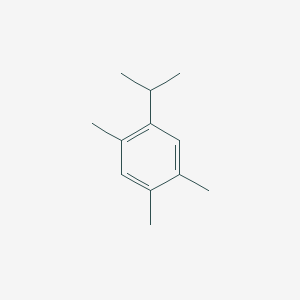
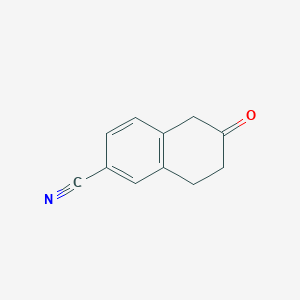
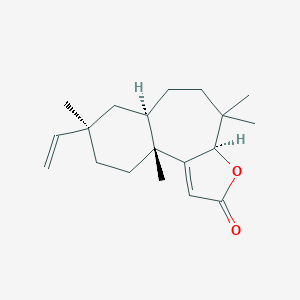
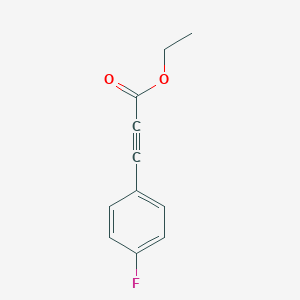
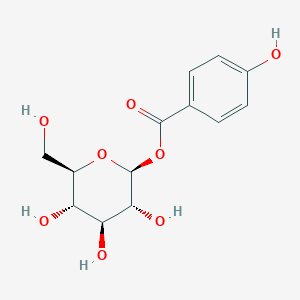
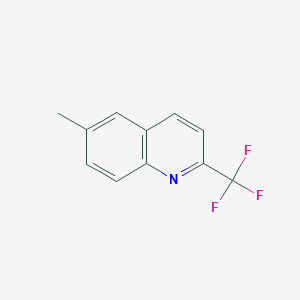
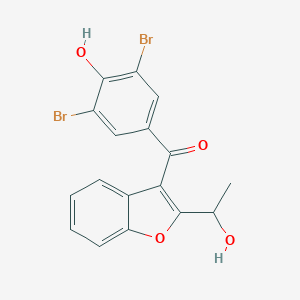
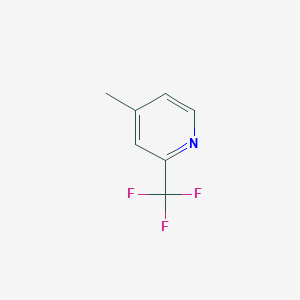
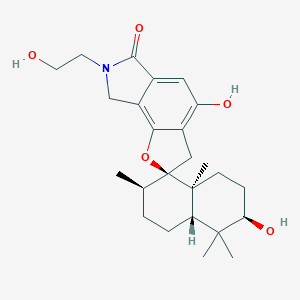
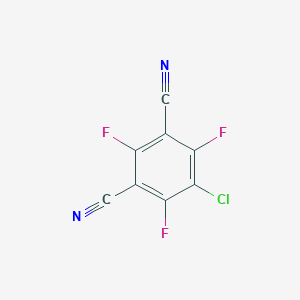
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
